

Technical Support Center: Nitration of 2-Fluoro-4-Methoxyacetophenone

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Compound of Interest

Compound Name: 1-(2-Fluoro-4-methoxy-5-nitro-phenyl)-ethanone

CAS No.: 1414877-12-5

Cat. No.: B1402290

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Executive Summary & Reaction Context

User Context: You are likely synthesizing 2-fluoro-4-methoxy-5-nitroacetophenone, a critical intermediate for EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) or gastroprokinetic agents (e.g., Mosapride).

The Challenge: The substrate, 2-fluoro-4-methoxyacetophenone, contains three directing groups with converging effects. While the methoxy group is the primary activator, the interplay between steric hindrance (fluorine vs. methoxy) and the deactivating acetyl group creates a specific impurity profile.

Primary Reaction Pathway:

- Substrate: 2-Fluoro-4-methoxyacetophenone^{[1][2]}
- Reagents: Fuming

/

(Mixed Acid) or

/

- Target Product: 2-Fluoro-4-methoxy-5-nitroacetophenone (Substitution at C5)

Troubleshooting Matrix: Symptom-Based Diagnosis

Use this table to quickly identify the root cause of your specific issue.

Symptom / Observation	Probable Side Product	Root Cause	Corrective Action
LCMS Peak at M+45 (Target Mass) but different RT	3-Nitro Isomer (Regioisomer)	Lack of steric control; Temperature too high during addition.	Cool reaction to -10°C. Use milder nitrating agent (e.g., Acetyl nitrate).
LCMS Peak at M+90 (Target + 45)	3,5-Dinitro Compound	Excess nitrating agent (>1.1 eq); Reaction time too long.	Strictly control stoichiometry (1.01 eq). Quench immediately upon consumption of SM.
Loss of Acetyl Group (Mass = M-42+45)	Nitro-anisole derivative (Ipso-substitution)	Nitrodeacylation. Acid concentration too high; Temperature spikes.	Dilute acid mixture.[3] Ensure efficient heat transfer (avoid hot spots).
New Peak, Acidic Character (Soluble in base)	Phenol Derivative (Demethylation)	Hydrolysis of methoxy ether by strong acid/heat.	Maintain T < 0°C. Avoid prolonged exposure to conc.[3] post-reaction.
Dark/Black Reaction Mixture	Polymerization/Tars	Exothermic runaway; Oxidation of side chain.	CRITICAL: Check cooling capacity. Add nitrate dropwise.[4][5]

Technical Deep Dive: Mechanism & Impurity Formation

A. The Regioselectivity Battle (3-Nitro vs. 5-Nitro)

All three substituents on the ring direct the incoming nitro group to the same positions, but sterics dictate the ratio.

- Methoxy (-OMe, C4): Strong activator, directs ortho (to C3, C5).
- Fluorine (-F, C2): Weak deactivator, directs ortho/para (to C3, C5).
- Acetyl (-Ac, C1): Deactivator, directs meta (to C3, C5).

Why C5 is favored (Target): Position 5 is flanked by a methoxy group and a hydrogen atom.

Why C3 is the impurity: Position 3 is flanked by the methoxy group and the fluorine atom. The "ortho-effect" of the fluorine, combined with the methoxy group, creates significant steric crowding, making C3 kinetically disfavored at low temperatures.

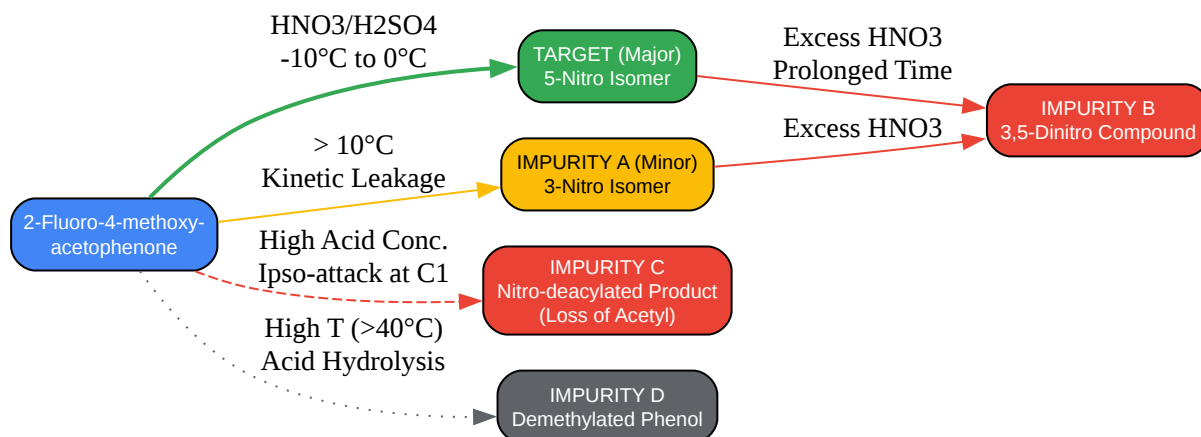
B. The "Ipso" Threat (Nitrodeacylation)

In highly electron-rich acetophenones, the acetyl group can be displaced by a nitronium ion (). This is known as ipso-substitution.^[4]

- Mechanism: Attack at C1 (bearing the acetyl) followed by elimination of the acetyl cation (as acetic acid/anhydride species).
- Result: Formation of 1-fluoro-5-methoxy-2,4-dinitrobenzene (if dinitration follows) or simple nitro-anisoles.

Visualizing the Reaction Pathways

The following diagram illustrates the branching pathways dependent on reaction conditions.



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Caption: Reaction network showing the major pathway (green) and condition-dependent impurity deviations (yellow/red).

Optimized Experimental Protocol

Goal: Maximize 5-nitro regioselectivity and minimize dinitration.

Reagents

- Substrate: 1.0 eq
- (Potassium Nitrate): 1.01 eq (Solid nitrate allows better thermal control than fuming).
- (conc.): 5–8 volumes.

Step-by-Step Procedure

- Dissolution: Charge 2-fluoro-4-methoxyacetophenone and into a reactor. Cool to -15°C.
 - Note: The solution may be viscous.[3] Ensure powerful mechanical stirring.

- **Controlled Addition:** Add solid portion-wise over 1 hour.
 - **Critical:** Do not allow internal temperature to exceed -5°C .
 - **Why Solid?** Eliminates the exotherm of mixing water (from aqueous nitric acid) with sulfuric acid.
- **Digestion:** Stir at -5°C for 1–2 hours. Monitor by HPLC/TLC.
 - **Endpoint:** Stop when Substrate $< 1.0\%$. Do not "cook" to 0% if dinitro impurity starts rising.
- **Quench:** Pour reaction mixture onto crushed ice (10 volumes) with vigorous stirring.
- **Workup:** Filter the precipitate. Wash with cold water until pH is neutral. Recrystallize from Ethanol/Water if isomer purging is required.

Frequently Asked Questions (FAQs)

Q1: I cannot separate the 3-nitro and 5-nitro isomers by column chromatography. What should I do? A: These isomers have very similar polarities.

- **Solution 1 (Recrystallization):** The 5-nitro isomer is typically more crystalline and less soluble in cold ethanol than the 3-nitro isomer. Try recrystallization from hot EtOH.
- **Solution 2 (Chemical Separation):** If the impurity is high, reduce the nitro group to the aniline. The resulting amines often have vastly different values or can be separated by selective salt formation.

Q2: Why am I seeing a "tar" form when using Fuming Nitric Acid? A: Fuming

is a potent oxidant. If the addition is too fast, you trigger an oxidative cascade on the electron-rich methoxy ring. Switch to

or dilute the fuming acid with

before addition to the substrate.

Q3: Can I use Nitronium Tetrafluoroborate (

)? A: Yes, but it is generally overkill and expensive. While it provides excellent yields, the high reactivity might actually decrease regioselectivity (lowering the 5-nitro:3-nitro ratio) unless performed at cryogenic temperatures (-40°C).

References

- Synthesis of 2-fluoro-4-methoxy-5-nitroacetophenone (Patent)
 - Source: CN102304035A & CN110668948A.
 - Relevance: Describes the standard acetylation and nitration sequences for this specific scaffold.
 - Link:
- Nitration of Electron-Rich Acetophenones (Ipso-Substitution)
 - Source: Malecki, N., et al. "Electrophilic Nitration of Electron-Rich Acetophenones." [6] Monatshefte für Chemie, 2005.[6]
 - Relevance: Details the mechanism of nitrodeacylation (loss of acetyl group) in methoxy-acetophenones.
 - Link:
- General Mechanism of Nitration (EAS)
 - Source: Master Organic Chemistry.
 - Relevance: Foundational principles of directing groups and nitronium ion form
 - Link:

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